LY 303511 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

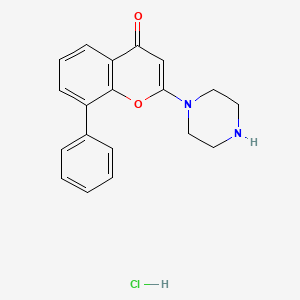

8-phenyl-2-piperazin-1-ylchromen-4-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2.ClH/c22-17-13-18(21-11-9-20-10-12-21)23-19-15(7-4-8-16(17)19)14-5-2-1-3-6-14;/h1-8,13,20H,9-12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGVSIVYHHKLHPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of LY303511 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY303511 hydrochloride is a synthetic small molecule and a structural analog of the well-characterized phosphatidylinositol 3-kinase (PI3K) inhibitor, LY294002. Unlike its analog, LY303511 exerts its biological effects through PI3K-independent pathways. This technical guide delineates the multifaceted mechanism of action of LY303511, focusing on its role as an inhibitor of the mammalian target of rapamycin (mTOR) and casein kinase 2 (CK2). Furthermore, it explores its pro-apoptotic sensitizing effects mediated by the induction of intracellular hydrogen peroxide. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to support further research and drug development efforts.

Core Mechanism of Action

LY303511 hydrochloride exhibits a dual inhibitory action on two key serine/threonine kinases: the mammalian target of rapamycin (mTOR) and casein kinase 2 (CK2). This dual inhibition underpins its anti-proliferative and pro-apoptotic effects. Critically, these actions are independent of the PI3K/Akt signaling cascade, distinguishing it from its structural analog, LY294002.[1][2]

mTOR-Dependent Pathway

LY303511 inhibits the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival. Specifically, it has been demonstrated to inhibit the mTOR-dependent phosphorylation of the p70 S6 kinase (S6K).[1][2] The inhibition of S6K phosphorylation disrupts downstream signaling events that are crucial for protein synthesis and cell cycle progression. This mechanism of action is similar to that of rapamycin, a well-known mTOR inhibitor. However, LY303511's effects extend beyond the G1 phase of the cell cycle, which is the primary target of rapamycin.[1]

mTOR-Independent Pathway: Casein Kinase 2 (CK2) Inhibition

In addition to its effects on the mTOR pathway, LY303511 also functions as an inhibitor of casein kinase 2 (CK2).[1] CK2 is a pleiotropic protein kinase that is implicated in the regulation of a wide array of cellular processes, including cell cycle progression and apoptosis. The inhibition of CK2 by LY303511 contributes to its ability to induce G2/M cell cycle arrest, an effect not observed with rapamycin.[1]

Induction of Intracellular Hydrogen Peroxide

A novel aspect of LY303511's mechanism of action is its ability to induce the production of intracellular hydrogen peroxide (H₂O₂).[3][4] This increase in reactive oxygen species (ROS) creates a cellular environment that sensitizes tumor cells to apoptosis induced by chemotherapeutic agents. This effect is also independent of PI3K inhibition.[3][4]

Quantitative Data

The following table summarizes the available quantitative data for LY303511 hydrochloride. It is important to note that while the inhibitory effects on mTOR and CK2 are well-documented, specific IC50 values for LY303511 against these kinases are not consistently reported in the available literature.

| Target/Effect | Metric | Value | Cell Line/System | Reference |

| Voltage-gated potassium (K+) channels | IC50 | 64.6 ± 9.1 μM | MIN6 insulinoma cells | [5] |

| Kv2.1 channels | % Inhibition | 41% at 100 μM | tsA201 cells | [5] |

| In vivo tumor growth inhibition | Dosage | 10 mg/kg/day | PC-3 human prostate adenocarcinoma xenograft in mice | [5] |

| mTOR Inhibition | IC50 | Not Available | - | [1][2] |

| Casein Kinase 2 Inhibition | IC50 | Not Available | - | [1] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by LY303511 hydrochloride.

References

- 1. apexbt.com [apexbt.com]

- 2. LY 303511 | CAS:154447-38-8 | MTOR inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. An in vitro assay for the kinase activity of mTOR complex 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unraveling of LY303511 Hydrochloride: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY303511 hydrochloride, a structural analog of the well-known PI3K inhibitor LY294002, has emerged as a significant pharmacological tool and potential therapeutic agent. Unlike its predecessor, LY303511 does not inhibit phosphoinositide 3-kinase (PI3K), allowing for the dissection of cellular signaling pathways and revealing novel anti-cancer mechanisms. This technical guide provides an in-depth exploration of the discovery, mechanism of action, and a proposed synthesis of LY303511 hydrochloride. Quantitative data are presented in structured tables for clarity, and key cellular pathways are visualized through detailed diagrams.

Discovery and Rationale

LY303511 was developed as a negative control for LY294002, a potent inhibitor of PI3K.[1][2] The rationale behind its development was to create a molecule structurally similar to LY294002 but lacking its PI3K inhibitory activity. This would enable researchers to distinguish between PI3K-dependent and independent effects of LY294002 and to probe other potential targets of this class of compounds. Chemically, LY303511, or 8-phenyl-2-(1-piperazinyl)-4H-1-benzopyran-4-one, differs from LY294002 [2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one] by the substitution of the morpholine ring with a piperazine ring.

Mechanism of Action: Beyond PI3K Inhibition

Subsequent research revealed that LY303511 possesses its own distinct and potent biological activities, independent of PI3K inhibition. Its mechanisms of action are multifaceted and primarily revolve around the mTOR signaling pathway and the induction of oxidative stress.

mTOR-Dependent and Independent Inhibition of Cell Proliferation

LY303511 has been shown to inhibit the mammalian target of rapamycin (mTOR), a critical regulator of cell growth and proliferation.[3][4] It inhibits the mTOR-dependent phosphorylation of p70 S6 kinase (S6K), a downstream effector of mTORC1, without affecting the PI3K-dependent phosphorylation of Akt.[3][5] This selective inhibition of the mTOR pathway contributes to its anti-proliferative effects.

Furthermore, LY303511 exhibits mTOR-independent anti-proliferative actions. It has been identified as an inhibitor of casein kinase 2 (CK2), an enzyme involved in the regulation of cell cycle progression at both the G1 and G2/M phases.[3][4] This dual inhibition of mTOR and CK2 leads to a more comprehensive blockade of cell cycle progression.

Induction of Apoptosis via Oxidative Stress

A novel mechanism of action for LY303511 is its ability to induce the intracellular production of hydrogen peroxide (H₂O₂).[6][7] This increase in reactive oxygen species (ROS) creates a pro-apoptotic intracellular environment, sensitizing cancer cells to cell death induced by chemotherapeutic agents.[6][8] This effect is independent of its mTOR inhibitory activity and provides a distinct avenue for its anti-cancer potential.

Quantitative Biological Data

The biological activity of LY303511 hydrochloride has been characterized in various cell lines and experimental models. The following tables summarize key quantitative data.

| Parameter | Value | Cell Line/System | Reference |

| Kv Channel Inhibition (IC₅₀) | 64.6 ± 9.1 µM | MIN6 insulinoma cells | [1][9] |

Table 1: Ion Channel Activity of LY303511

| Cell Line | Effect | Concentration | Reference |

| A549 (Human Lung Carcinoma) | Inhibition of cell proliferation | Not specified | [3][4] |

| A549 (Human Lung Carcinoma) | Reduction of G2/M progression | Not specified | [3][4] |

| LNCaP (Human Prostate Carcinoma) | Sensitization to vincristine-induced apoptosis | 25 µM | [6] |

| SHEP-1 (Neuroblastoma) | Enhancement of TRAIL sensitivity | Not specified | [1] |

| Oral Cancer Cells (CAL 27, SCC-9) | Dose-dependent decrease in survival | Not specified | [8] |

Table 2: Anti-proliferative and Pro-apoptotic Effects of LY303511

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by LY303511 and a conceptual workflow for its investigation.

Caption: Mechanism of action of LY303511 in cancer cells.

Caption: Experimental workflow for evaluating LY303511.

Synthesis of LY303511 Hydrochloride

Disclaimer: The following is a hypothetical synthetic route and has not been experimentally validated.

Proposed Retrosynthetic Analysis

The target molecule, 8-phenyl-2-(1-piperazinyl)-4H-1-benzopyran-4-one, can be conceptually disconnected at the C2-piperazine bond, suggesting a nucleophilic substitution reaction on a suitable precursor at the 2-position of the chromone core. The 8-phenylchromone core itself can be constructed from a substituted 2'-hydroxyacetophenone.

Proposed Synthetic Route

The proposed synthesis involves three main stages:

-

Synthesis of the 8-phenyl-2'-hydroxyacetophenone intermediate.

-

Construction of the 8-phenylchromone core.

-

Introduction of the piperazine moiety.

Stage 1: Synthesis of 3-phenyl-2'-hydroxyacetophenone

This intermediate can be prepared via a Suzuki coupling reaction between 2'-hydroxy-3'-iodoacetophenone and phenylboronic acid.

Stage 2: Claisen-Schmidt Condensation and Oxidative Cyclization

The resulting acetophenone can undergo a Claisen-Schmidt condensation with a suitable one-carbon electrophile, followed by an oxidative cyclization to form the chromone ring. A common method is the Algar-Flynn-Oyamada reaction.

Stage 3: Nucleophilic Aromatic Substitution

The 2-position of the chromone ring can be activated for nucleophilic substitution. A common strategy is the introduction of a good leaving group, such as a halogen, at this position. The final step would be the reaction of the 2-halo-8-phenylchromone with piperazine.

Detailed Hypothetical Experimental Protocols

Protocol 5.1: Synthesis of 2'-hydroxy-3'-phenylacetophenone (3)

-

To a solution of 2'-hydroxy-3'-iodoacetophenone (1 ) (1.0 eq) and phenylboronic acid (2 ) (1.2 eq) in a suitable solvent such as toluene/ethanol/water (2:1:1), add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq), and a base such as Na₂CO₃ (3.0 eq).

-

Degas the mixture and heat under an inert atmosphere (e.g., argon) at 90 °C for 12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3 .

Protocol 5.2: Synthesis of 8-phenyl-4H-1-benzopyran-4-one (8-phenylchromone) (4)

-

To a solution of 2'-hydroxy-3'-phenylacetophenone (3 ) (1.0 eq) in a suitable solvent like pyridine, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq).

-

Heat the mixture at 100 °C for 6 hours.

-

Monitor the reaction by TLC.

-

After cooling, pour the reaction mixture into ice-cold HCl (2N).

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography to yield 8-phenylchromone (4 ).

Protocol 5.3: Synthesis of 2-chloro-8-phenyl-4H-1-benzopyran-4-one (5)

-

To a solution of 8-phenylchromone (4 ) (1.0 eq) in a suitable solvent such as dioxane, add a chlorinating agent like oxalyl chloride (2.0 eq) and a catalytic amount of DMF.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction with ice water.

-

Extract the product with dichloromethane.

-

Wash the organic layer with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude 2-chlorochromone (5 ), which may be used in the next step without further purification.

Protocol 5.4: Synthesis of 8-phenyl-2-(1-piperazinyl)-4H-1-benzopyran-4-one (LY303511) (6)

-

To a solution of 2-chloro-8-phenylchromone (5 ) (1.0 eq) in a polar aprotic solvent like acetonitrile, add an excess of piperazine (3.0 eq) and a base such as K₂CO₃ (2.0 eq).

-

Heat the reaction mixture at reflux for 8 hours.

-

Monitor the reaction by TLC.

-

After cooling, filter off the inorganic salts and concentrate the filtrate.

-

Dissolve the residue in ethyl acetate and wash with water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography to yield LY303511 base (6 ).

Protocol 5.5: Preparation of LY303511 hydrochloride

-

Dissolve the purified LY303511 base (6 ) in a minimal amount of a suitable solvent like isopropanol.

-

Add a solution of HCl in a suitable solvent (e.g., 2N HCl in diethyl ether) dropwise with stirring until precipitation is complete.

-

Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to afford LY303511 hydrochloride as a solid.

Conclusion

LY303511 hydrochloride has proven to be a valuable chemical probe for elucidating PI3K-independent signaling pathways. Its unique mechanism of action, involving both mTOR/CK2 inhibition and ROS induction, presents a compelling profile for further investigation as a potential anti-cancer agent. While a definitive synthetic protocol remains elusive in the public domain, the proposed synthetic route provides a chemically reasonable approach for its preparation, enabling further research into its therapeutic potential. This guide serves as a comprehensive resource for researchers interested in the discovery, mechanism, and synthesis of this intriguing molecule.

References

- 1. LY303511 (2-piperazinyl-8-phenyl-4H-1-benzopyran-4-one) acts via phosphatidylinositol 3-kinase-independent pathways to inhibit cell proliferation via mammalian target of rapamycin (mTOR)- and non-mTOR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. [3+2] Cycloaddition Synthesis of New Piperazine-Linked Bis(chromene) Hybrids Possessing Pyrazole Units as Potential Acetylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. acgpubs.org [acgpubs.org]

- 7. lilly.com [lilly.com]

- 8. patents.justia.com [patents.justia.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Core Target of LY303511 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY303511 hydrochloride, a close structural analog of the well-characterized phosphatidylinositol 3-kinase (PI3K) inhibitor LY294002, presents a distinct and multifaceted mechanism of action. This technical guide delineates the primary molecular targets of LY303511, moving beyond its familial association with PI3K inhibitors to elucidate its direct effects on key cellular signaling pathways. This document provides a comprehensive overview of its primary targets, supported by quantitative data, detailed experimental methodologies, and visual representations of the associated signaling cascades. The core focus is on its inhibitory actions on the mammalian target of rapamycin (mTOR) and casein kinase 2 (CK2), alongside its effects on voltage-gated potassium (Kv) channels and induction of intracellular hydrogen peroxide.

Primary Molecular Targets

Contrary to what its structural similarity to LY294002 might suggest, LY303511 hydrochloride does not inhibit PI3K-dependent phosphorylation of Akt.[1][2] Instead, its anti-proliferative and therapeutic potential stems from its interaction with multiple other kinases and cellular components. The primary targets identified are:

-

Mammalian Target of Rapamycin (mTOR): LY303511 inhibits the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival. This inhibition is demonstrated by the reduced phosphorylation of the downstream mTOR effector, p70 S6 kinase (S6K).[1][2]

-

Casein Kinase 2 (CK2): The compound directly inhibits the activity of CK2, a serine/threonine kinase involved in the regulation of cell cycle progression and apoptosis.[1][2]

-

Voltage-Gated Potassium (Kv) Channels: LY303511 has been shown to block voltage-gated potassium channels.[2][3]

-

Induction of Intracellular Hydrogen Peroxide: LY303511 triggers the production of intracellular hydrogen peroxide (H₂O₂), a mechanism that contributes to its ability to sensitize tumor cells to drug-induced apoptosis, independent of PI3K inhibition.[4]

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the inhibitory activity of LY303511 hydrochloride against its primary targets.

| Target | Parameter | Value | Cell Line/System | Reference |

| Voltage-Gated Potassium (Kv) Channels | IC₅₀ | 64.6 ± 9.1 µM | MIN6 insulinoma cells | [5][6] |

| Target | Observation | Notes | Reference |

| mTOR | Inhibited mTOR-dependent phosphorylation of S6K. | A specific IC₅₀ value for direct mTOR inhibition is not detailed in the provided literature. The effect is observed through downstream signaling. | [1][2] |

| Casein Kinase 2 (CK2) | Inhibited CK2 activity in vitro. The IC₅₀ for LY294002 on CK2 was approximately one-tenth that of LY303511. | A precise IC₅₀ value for LY303511 against CK2 is not explicitly stated in the available literature. |

Signaling Pathways and Mechanisms of Action

The multifaceted interactions of LY303511 with its targets result in a complex interplay of signaling events that culminate in anti-proliferative effects.

Inhibition of the mTOR Pathway

LY303511's inhibitory effect on the mTOR pathway is a key contributor to its anti-proliferative activity. By blocking mTOR, it prevents the phosphorylation of S6K, a critical step for protein synthesis and cell growth.

Inhibition of Casein Kinase 2 (CK2) and Cell Cycle Progression

LY303511's inhibition of CK2 provides an additional, mTOR-independent mechanism for its anti-proliferative effects. CK2 is known to regulate both G₁ and G₂/M phases of the cell cycle. By inhibiting CK2, LY303511 contributes to cell cycle arrest.[1]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature to characterize the activity of LY303511 hydrochloride.

Western Blot Analysis of S6K Phosphorylation

This protocol is designed to assess the inhibitory effect of LY303511 on mTOR signaling by measuring the phosphorylation status of its downstream target, S6K.

Experimental Workflow:

Methodology:

-

Cell Culture: Human lung epithelial adenocarcinoma (A549) cells are cultured in appropriate media supplemented with fetal bovine serum (FBS).

-

Treatment: Cells are treated with varying concentrations of LY303511 hydrochloride or a vehicle control (e.g., DMSO) for a specified duration.

-

Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated S6K (e.g., anti-phospho-p70 S6 Kinase (Thr389)) and total S6K.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified using densitometry software, and the ratio of phosphorylated S6K to total S6K is calculated to determine the effect of LY303511.

In Vitro Casein Kinase 2 (CK2) Inhibition Assay

This assay is used to directly measure the inhibitory effect of LY303511 on the enzymatic activity of CK2.

Methodology:

-

Reaction Mixture: A reaction mixture is prepared containing recombinant CK2 enzyme, a specific CK2 substrate peptide, and a buffer containing ATP and MgCl₂.

-

Inhibitor Addition: LY303511 hydrochloride is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³²P]ATP.

-

Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

Termination of Reaction: The reaction is stopped, typically by spotting the mixture onto phosphocellulose paper.

-

Washing: The phosphocellulose paper is washed extensively to remove unincorporated [γ-³²P]ATP.

-

Quantification: The amount of ³²P incorporated into the substrate peptide is quantified using a scintillation counter.

-

Data Analysis: The percentage of CK2 inhibition is calculated for each concentration of LY303511, and the IC₅₀ value is determined.

Voltage-Gated Potassium (Kv) Channel Inhibition Assay

Electrophysiological techniques, such as patch-clamp, are typically employed to assess the effect of LY303511 on Kv channels.

Methodology:

-

Cell Preparation: Cells expressing the target Kv channels (e.g., MIN6 insulinoma cells) are prepared for patch-clamp recording.

-

Patch-Clamp Recording: Whole-cell voltage-clamp recordings are performed. A specific voltage protocol is applied to elicit Kv channel currents.

-

Compound Application: LY303511 hydrochloride is applied to the cells at various concentrations via a perfusion system.

-

Current Measurement: The Kv channel currents are recorded before, during, and after the application of the compound.

-

Data Analysis: The percentage of current inhibition is calculated for each concentration of LY303511. The IC₅₀ value is determined by fitting the concentration-response data to a logistic equation.

Conclusion

LY303511 hydrochloride is a multi-targeted agent whose primary anti-proliferative effects are mediated through the PI3K-independent inhibition of mTOR and Casein Kinase 2. Its ability to block voltage-gated potassium channels and induce intracellular hydrogen peroxide further contributes to its complex pharmacological profile. This technical guide provides a foundational understanding of the core targets and mechanisms of action of LY303511, offering valuable insights for researchers and drug development professionals exploring its therapeutic potential. The detailed experimental protocols and pathway diagrams serve as a practical resource for further investigation into this promising compound.

References

- 1. researchgate.net [researchgate.net]

- 2. LY303511 (2-piperazinyl-8-phenyl-4H-1-benzopyran-4-one) acts via phosphatidylinositol 3-kinase-independent pathways to inhibit cell proliferation via mammalian target of rapamycin (mTOR)- and non-mTOR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. Discovery of the novel mTOR inhibitor and its antitumor activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ionbiosciences.com [ionbiosciences.com]

- 6. abmole.com [abmole.com]

The PI3K-Independent Pharmacology of LY303511 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY303511 hydrochloride, a close structural analog of the pan-PI3K inhibitor LY294002, has emerged as a valuable pharmacological tool and potential therapeutic agent due to its distinct mechanism of action. While initially synthesized as a negative control for PI3K inhibition, extensive research has unveiled a complex and multifaceted signaling profile for LY303511 that operates independently of the PI3K/Akt pathway. This technical guide provides an in-depth exploration of the core PI3K-independent mechanisms of LY303511, including its effects on the mTOR pathway, casein kinase 2, intracellular reactive oxygen species production, cell cycle regulation, and its activity as a bromodomain and extra-terminal (BET) domain inhibitor. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and workflows involved, offering a comprehensive resource for researchers in oncology, cell biology, and drug discovery.

Core PI3K-Independent Mechanisms of Action

LY303511 exerts its biological effects through several well-defined pathways that do not involve the direct inhibition of phosphatidylinositol 3-kinase (PI3K). Unlike its analog LY294002, LY303511 does not inhibit the phosphorylation of Akt, a key downstream effector of PI3K.[1][2] Instead, its cellular activities are mediated through the following key mechanisms:

-

mTORC1 Pathway Inhibition: LY303511 inhibits the mammalian target of rapamycin complex 1 (mTORC1) pathway, leading to a reduction in the phosphorylation of p70 S6 kinase (S6K) at threonine 389.[1][3] This inhibition of a critical node in cell growth and proliferation signaling is a central aspect of its anti-cancer properties.

-

Casein Kinase 2 (CK2) Inhibition: LY303511 has been shown to inhibit the activity of casein kinase 2 (CK2), a pleiotropic serine/threonine kinase involved in the regulation of numerous cellular processes, including cell cycle progression.[1][2]

-

Induction of Intracellular Hydrogen Peroxide (H₂O₂): A novel PI3K-independent mechanism of LY303511 involves the generation of intracellular hydrogen peroxide. This increase in reactive oxygen species (ROS) can sensitize tumor cells to apoptosis induced by chemotherapeutic agents.[4]

-

Cell Cycle Arrest at G2/M Phase: In contrast to rapamycin, which primarily induces a G1 arrest, LY303511 causes a reduction in G2/M progression.[1][2] This is associated with a decrease in the levels of G2/M-specific cyclins.[2]

-

BET Bromodomain Inhibition: LY303511 has been identified as an inhibitor of the BET family of bromodomain-containing proteins (BRD2, BRD3, and BRD4).[5] It competitively binds to the acetyl-lysine recognition pockets of these epigenetic readers, thereby modulating gene transcription.

Quantitative Data Summary

The following tables summarize the available quantitative data for the PI3K-independent activities of LY303511 hydrochloride.

Table 1: Inhibitory Activities of LY303511 Hydrochloride

| Target | IC50 | Cell Line / System | Reference(s) |

| PI3K | > 100 µM | In vitro kinase assay | [6] |

| BET Bromodomains (BRD2, BRD3, BRD4) | ~10 µM | In vitro binding assay | [5][6] |

| Casein Kinase 2 (CK2) | Data not consistently reported | In vitro kinase assay | [1][2] |

| Voltage-gated K+ (Kv) channels | Data not consistently reported | Electrophysiology | [2] |

Table 2: Cellular Effects of LY303511 Hydrochloride

| Effect | Concentration | Cell Line | Observations | Reference(s) |

| Inhibition of S6K Phosphorylation (Thr389) | 100 µM | A549 (human lung adenocarcinoma) | Significant reduction in phosphorylation | [1][7] |

| G2/M Cell Cycle Arrest | 10-100 µM | A549 | Dose-dependent increase in G2/M population | [1][7] |

| Induction of Intracellular H₂O₂ | Not specified | LNCaP (prostate carcinoma) | Significant increase in H₂O₂ production | [4] |

| Inhibition of Cell Proliferation | 100 µM | A549, primary pulmonary artery smooth muscle cells | Significant blockage of proliferation | [1][2] |

Signaling Pathways and Experimental Workflows

PI3K-Independent Signaling Pathways of LY303511

The following diagram illustrates the key PI3K-independent signaling pathways affected by LY303511.

Caption: PI3K-independent signaling pathways of LY303511.

Experimental Workflow for Assessing LY303511 Activity

The following diagram outlines a typical experimental workflow to characterize the PI3K-independent effects of LY303511.

Caption: Experimental workflow for LY303511 characterization.

Detailed Experimental Protocols

Western Blot Analysis of S6K Phosphorylation and Cyclin Levels

This protocol is adapted from standard methodologies to assess changes in protein phosphorylation and expression.[1][3][8][9]

-

Cell Lysis:

-

Culture cells (e.g., A549) to 70-80% confluency.

-

Treat cells with desired concentrations of LY303511 or vehicle control for the specified duration.

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells and collect lysates.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Phospho-p70 S6 Kinase (Thr389) antibody (e.g., Cell Signaling Technology #9205).

-

Total p70 S6 Kinase antibody (e.g., Cell Signaling Technology #2708).

-

Cyclin A antibody.

-

Cyclin B1 antibody.

-

β-actin or GAPDH antibody as a loading control.

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Cell Cycle Analysis by Flow Cytometry

This protocol is based on propidium iodide (PI) staining to determine the DNA content of cells.[10][11][12][13][14]

-

Cell Preparation and Fixation:

-

Culture and treat cells with LY303511 as described above.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate at -20°C for at least 2 hours.

-

-

Staining and Analysis:

-

Centrifuge the fixed cells and wash with PBS to remove ethanol.

-

Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.

-

Add propidium iodide (50 µg/mL) and incubate for 15-30 minutes in the dark at room temperature.

-

Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

-

Use appropriate software to model the cell cycle distribution (G0/G1, S, and G2/M phases).

-

Measurement of Intracellular Hydrogen Peroxide

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[4][5][6][11][14]

-

Cell Loading and Treatment:

-

Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Wash cells with warm PBS or serum-free media.

-

Load cells with 10-20 µM DCFH-DA in serum-free media for 30-45 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove excess probe.

-

Treat cells with LY303511 or controls in phenol red-free media.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity at various time points using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.

-

Normalize the fluorescence readings to cell number or protein concentration to account for variations in cell density.

-

In Vitro Casein Kinase 2 (CK2) Activity Assay

This is a general protocol for an in vitro kinase assay.[15][16][17][18][19][20]

-

Reaction Setup:

-

Prepare a reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

In a microcentrifuge tube or 96-well plate, combine:

-

Recombinant CK2 enzyme.

-

CK2-specific peptide substrate.

-

Varying concentrations of LY303511 or vehicle control.

-

Reaction buffer.

-

-

Pre-incubate for 10-15 minutes at 30°C.

-

-

Kinase Reaction and Detection:

-

Initiate the reaction by adding ATP (containing [γ-³²P]ATP for radiometric detection, or for use with ADP-Glo™ or similar non-radioactive kits).

-

Incubate for 20-30 minutes at 30°C.

-

Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).

-

Quantify the incorporation of phosphate into the substrate using a scintillation counter or luminescence reader, depending on the assay format.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Conclusion

LY303511 hydrochloride is a versatile pharmacological agent with a range of well-characterized PI3K-independent activities. Its ability to inhibit the mTORC1 pathway, CK2, and BET bromodomains, coupled with its capacity to induce ROS and G2/M cell cycle arrest, makes it a valuable tool for dissecting complex cellular signaling networks. The detailed protocols and data presented in this guide provide a solid foundation for researchers to explore and leverage the unique properties of LY303511 in their studies. Further investigation into its potential as a protein disulfide isomerase inhibitor and the precise quantification of its inhibitory effects on CK2 and Kv channels will undoubtedly provide a more complete understanding of its therapeutic potential.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. LY303511 (2-piperazinyl-8-phenyl-4H-1-benzopyran-4-one) acts via phosphatidylinositol 3-kinase-independent pathways to inhibit cell proliferation via mammalian target of rapamycin (mTOR)- and non-mTOR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phospho-p70(S6K) (Thr389)/p85(S6K) (Thr412) antibody (28735-1-AP) | Proteintech [ptglab.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Membrane-bound proteindisulfide isomerase (PDI) is involved in regulation of surface expression of thiols and drug sensitivity of B-CLL cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phospho-p70 S6 Kinase (Thr389) Antibody | Cell Signaling Technology [cellsignal.com]

- 9. researchgate.net [researchgate.net]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. researchgate.net [researchgate.net]

- 12. mesoscale.com [mesoscale.com]

- 13. oncotarget.com [oncotarget.com]

- 14. researchgate.net [researchgate.net]

- 15. Identification and Biological Evaluation of CK2 Allosteric Fragments through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of casein kinase 2 induces cell death in tyrosine kinase inhibitor resistant chronic myelogenous leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vitro and in vivo assays of protein kinase CK2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. selleckchem.com [selleckchem.com]

The Role of LY 303511 Hydrochloride in mTOR Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY 303511 hydrochloride has emerged as a significant tool for dissecting the complexities of the mTOR signaling pathway. As a structural analog of the well-characterized PI3K inhibitor LY294002, this compound distinguishes itself by selectively inhibiting the mammalian target of rapamycin (mTOR) without direct inhibition of phosphatidylinositol 3-kinase (PI3K) activity. This unique profile allows for the specific investigation of mTOR-downstream signaling cascades. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on key components of the mTOR pathway, and detailed experimental protocols for its characterization.

Introduction

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of numerous cancers, making its components attractive targets for therapeutic intervention. While many inhibitors target upstream nodes such as PI3K, the ability to selectively modulate mTOR activity provides a more nuanced approach to understanding and potentially treating these diseases. This compound offers such a tool, enabling the decoupling of mTOR-dependent events from direct PI3K inhibition. This document serves as a comprehensive resource for researchers employing this compound in their studies of mTOR signaling.

Mechanism of Action

This compound exerts its primary effects through the inhibition of mTOR, a serine/threonine kinase that exists in two distinct complexes: mTORC1 and mTORC2. In specific cellular contexts, such as human lung adenocarcinoma A549 cells, LY 303511 has been shown to inhibit the mTOR-dependent phosphorylation of the p70 S6 kinase (S6K), a key downstream effector of mTORC1.[1] This action is similar to that of rapamycin. However, unlike broad PI3K/mTOR inhibitors, LY 303511 does not inhibit the PI3K-dependent phosphorylation of Akt.[1]

Interestingly, LY 303511 also exhibits mTOR-independent activities. It has been reported to inhibit casein kinase 2 (CK2), a kinase involved in cell growth and proliferation, and to block voltage-gated potassium (Kv) channels.[1] These off-target effects should be considered when interpreting experimental results.

Quantitative Data

Comprehensive quantitative data on the inhibitory activity of this compound against mTORC1 and mTORC2 is not widely available in the public domain. One source explicitly states "IC50 Value: N/A" for mTOR inhibition. However, some quantitative data for its off-target activities have been reported.

| Target | Assay Type | Cell Line/System | IC50/Parameter | Reference |

| mTORC1/mTORC2 | Kinase Assay | - | Not Available | - |

| Voltage-gated potassium (Kv) channels | Electrophysiology | MIN6 insulinoma cells | 64.6 ± 9.1 μM | [2] |

| Casein Kinase 2 (CK2) | In vitro kinase assay | - | Inhibition observed, specific IC50 not consistently reported. | [1] |

Signaling Pathways

The following diagrams illustrate the role of this compound in the mTOR signaling pathway and a general experimental workflow for its characterization.

Caption: Role of LY 303511 in the mTOR Signaling Pathway.

Caption: General experimental workflow for characterizing LY 303511.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the effects of this compound. These are intended as a guide and may require optimization for specific cell lines and experimental conditions.

Cell Culture and Treatment

-

Cell Lines: A549 (human lung carcinoma), PC-3 (human prostate adenocarcinoma), or other relevant cell lines.

-

Culture Media: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

This compound Preparation: Prepare a stock solution (e.g., 10 mM) in DMSO. Further dilute in culture medium to the desired final concentrations.

-

Treatment: Seed cells in appropriate culture vessels. Allow cells to adhere and reach desired confluency (typically 50-70%). Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for the desired duration (e.g., 1, 6, 24, or 48 hours).

Western Blot Analysis for Protein Phosphorylation

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Phospho-p70 S6 Kinase (Thr389)

-

Total p70 S6 Kinase

-

Phospho-4E-BP1 (Thr37/46)

-

Total 4E-BP1

-

Phospho-Akt (Ser473)

-

Total Akt

-

β-actin or GAPDH (as a loading control)

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometrically quantify band intensities using image analysis software. Normalize the phosphorylated protein signal to the total protein signal.

In Vitro mTOR Kinase Assay (Representative Protocol)

-

Immunoprecipitation of mTORC1/mTORC2:

-

Lyse cells in a CHAPS-based lysis buffer.

-

Incubate cell lysates with anti-Raptor (for mTORC1) or anti-Rictor (for mTORC2) antibodies to immunoprecipitate the respective complexes.

-

-

Kinase Reaction:

-

Wash the immunoprecipitates with kinase assay buffer.

-

Resuspend the beads in kinase buffer containing ATP and a recombinant substrate (e.g., GST-4E-BP1 for mTORC1 or GST-Akt1 for mTORC2).

-

Add varying concentrations of this compound or vehicle control.

-

Incubate at 30°C for 30 minutes.

-

-

Analysis:

-

Stop the reaction by adding SDS loading buffer.

-

Analyze the phosphorylation of the substrate by Western blotting using phospho-specific antibodies.

-

In Vitro Casein Kinase 2 (CK2) Assay (Representative Protocol)

-

Reaction Mixture: Prepare a reaction mixture containing recombinant CK2 enzyme, a specific CK2 peptide substrate, and kinase buffer.

-

Inhibition: Add varying concentrations of this compound or a known CK2 inhibitor (positive control) to the reaction mixture.

-

Kinase Reaction: Initiate the reaction by adding [γ-³²P]ATP and incubate at 30°C for a defined period (e.g., 10-20 minutes).

-

Detection: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Treatment: After cell adherence, treat with various concentrations of this compound for 24-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

In Vivo Xenograft Study

-

Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human prostate adenocarcinoma (PC-3) cells (e.g., 1 x 10⁶ cells in Matrigel) into the flank of each mouse.[3]

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = (length × width²)/2).

-

Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups. Administer this compound (e.g., 10 mg/kg/day) or vehicle control via an appropriate route (e.g., intraperitoneal injection).[3]

-

Efficacy Assessment: Continue treatment for a defined period (e.g., 21 days) and measure tumor volume at regular intervals.[3] At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).

Conclusion

This compound is a valuable pharmacological tool for investigating mTOR signaling independently of direct PI3K inhibition. Its ability to inhibit mTORC1-mediated S6K phosphorylation provides a specific means to probe the downstream consequences of mTOR activation. However, researchers should remain cognizant of its mTOR-independent effects on targets such as casein kinase 2. The provided protocols offer a starting point for the comprehensive characterization of this compound's activity in various experimental systems. Further research is warranted to fully elucidate its inhibitory profile, including the determination of its IC50 values for mTORC1 and mTORC2, and to explore its therapeutic potential.

References

- 1. LY303511 (2-piperazinyl-8-phenyl-4H-1-benzopyran-4-one) acts via phosphatidylinositol 3-kinase-independent pathways to inhibit cell proliferation via mammalian target of rapamycin (mTOR)- and non-mTOR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LY 303511 | CAS:154447-38-8 | MTOR inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. researchgate.net [researchgate.net]

The Dual-Faceted Role of LY303511 Hydrochloride: A Technical Guide to its Casein Kinase 2 Inhibitory Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY303511 hydrochloride, a close structural analog of the well-known PI3K inhibitor LY294002, has emerged as a valuable tool in cellular and molecular biology research. While often utilized as a negative control for studies involving PI3K inhibition due to its lack of activity against this kinase, LY303511 possesses a distinct inhibitory profile of its own.[1] A significant body of evidence demonstrates that LY303511 exerts anti-proliferative effects through the inhibition of Casein Kinase 2 (CK2), a ubiquitous and highly conserved serine/threonine kinase implicated in a myriad of cellular processes, including cell growth, proliferation, and apoptosis.[2][3][4] This technical guide provides an in-depth exploration of the core mechanism of LY303511 as a CK2 inhibitor, presenting quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways and workflows.

Quantitative Data: Inhibitory Potency of LY303511 against Casein Kinase 2

The inhibitory activity of LY303511 against Casein Kinase 2 has been characterized in vitro, often in direct comparison to its analog, LY294002. The following table summarizes the key quantitative findings.

| Compound | Target Kinase | IC50 Value | Notes |

| LY303511 hydrochloride | Casein Kinase 2 (CK2) | ~980 nM (estimated) | The approximate IC50 for LY294002 was found to be one-tenth that for LY303511.[3] |

| LY294002 | Casein Kinase 2 (CK2) | 98 nM | A potent inhibitor of CK2 in addition to its well-known PI3K inhibitory activity.[2][5][6][7] |

Experimental Protocols: In Vitro Casein Kinase 2 Inhibition Assay

The following protocol outlines a standard in vitro kinase assay to determine the inhibitory effect of LY303511 hydrochloride on CK2 activity. This method is based on the principles of radiometric or luminescence-based ATP detection assays.

Materials:

-

Recombinant human Casein Kinase 2 (CK2) enzyme

-

Specific CK2 peptide substrate (e.g., RRRADDSDDDDD)

-

LY303511 hydrochloride

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

-

[γ-³²P]ATP (for radiometric assay) or an ADP-Glo™ Kinase Assay kit (for luminescence-based assay)

-

P81 phosphocellulose paper (for radiometric assay)

-

Scintillation counter or luminometer

-

96-well plates

Procedure:

-

Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture by adding the kinase assay buffer, recombinant CK2 enzyme, and the specific peptide substrate.

-

Inhibitor Addition: Add varying concentrations of LY303511 hydrochloride to the wells. A vehicle control (e.g., DMSO) should be included.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP. For a radiometric assay, this will be [γ-³²P]ATP.

-

Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Reaction Termination and Detection:

-

Radiometric Assay:

-

Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Luminescence-based Assay (e.g., ADP-Glo™):

-

Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add the kinase detection reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

-

Measure the luminescence using a luminometer.

-

-

-

Data Analysis: Calculate the percentage of CK2 activity for each concentration of LY303511 relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological context of CK2 inhibition by LY303511, the following diagrams have been generated using the DOT language for Graphviz.

Caption: Casein Kinase 2 Signaling Pathway and Inhibition by LY303511.

Caption: Experimental Workflow for Assessing CK2 Inhibition by LY303511.

Conclusion

LY303511 hydrochloride serves as a critical research compound, not merely as a negative control for PI3K, but as a direct inhibitor of Casein Kinase 2. Its ability to induce anti-proliferative effects through an mTOR-independent mechanism highlights the importance of CK2 in cell cycle regulation and survival.[2][5] The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the multifaceted roles of CK2 and for those in drug development exploring novel therapeutic avenues targeting this key kinase. Understanding the specific inhibitory profile of LY303511 is paramount for the accurate interpretation of experimental results and for the advancement of our knowledge of cellular signaling pathways.

References

- 1. frontiersin.org [frontiersin.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. LY303511 (2-piperazinyl-8-phenyl-4H-1-benzopyran-4-one) acts via phosphatidylinositol 3-kinase-independent pathways to inhibit cell proliferation via mammalian target of rapamycin (mTOR)- and non-mTOR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. TargetMol [targetmol.com]

- 7. selleckchem.com [selleckchem.com]

An In-Depth Technical Guide to the Biological Function of LY303511 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY303511 hydrochloride is a synthetic small molecule, structurally analogous to the well-characterized phosphatidylinositol 3-kinase (PI3K) inhibitor, LY294002. However, its biological activity profile is distinct, positioning it as a unique tool for cellular signaling research and a potential therapeutic agent. This document provides a comprehensive overview of the biological functions of LY303511, detailing its mechanism of action, impact on critical signaling pathways, and methodologies for its study. Quantitative data are summarized, and key experimental protocols are provided to facilitate further investigation.

Core Mechanism of Action

LY303511 exerts its biological effects through a multi-faceted mechanism that is notably independent of PI3K inhibition. Unlike its analog LY294002, LY303511 does not inhibit the PI3K-dependent phosphorylation of Akt.[1][2] Its primary modes of action are the inhibition of the mammalian target of rapamycin (mTOR), inhibition of casein kinase 2 (CK2), and the induction of oxidative stress.

mTOR-Dependent Inhibition

LY303511 functions as an inhibitor of mTOR, a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[1] In human lung epithelial adenocarcinoma (A549) cells, LY303511 was shown to inhibit the mTOR-dependent phosphorylation of p70 S6 kinase (S6K), a key downstream effector of mTORC1.[1][3] This inhibition of the mTOR pathway contributes to the anti-proliferative effects of the compound.

mTOR-Independent Inhibition: Casein Kinase 2 (CK2)

In addition to its effects on mTOR, LY303511 also demonstrates inhibitory activity against casein kinase 2 (CK2), a constitutively active serine/threonine kinase involved in the regulation of cell cycle progression.[1][3] The inhibition of CK2 represents an mTOR-independent mechanism through which LY303511 can exert its anti-proliferative effects, particularly its ability to induce G2/M cell cycle arrest.[1]

Induction of Oxidative Stress

A novel, PI3K-independent mechanism of LY303511 is the induction of intracellular hydrogen peroxide (H₂O₂) production.[4][5] This increase in reactive oxygen species (ROS) can sensitize tumor cells to apoptosis induced by other chemotherapeutic agents.[4][5][6] This pro-oxidant activity contributes significantly to its synergistic effects when used in combination therapies.

Other Reported Activities

LY303511 has also been reported to block voltage-gated potassium (Kv) channels and inhibit IL-1β-stimulated NF-κB activation.[3][7]

Impact on Cellular Signaling Pathways

LY303511 modulates several critical signaling pathways, leading to its observed anti-proliferative and pro-apoptotic effects.

The PI3K/Akt/mTOR Signaling Pathway

While LY303511 does not directly inhibit PI3K, it acts downstream on mTOR. By inhibiting mTORC1, it disrupts the phosphorylation of key substrates like S6K and 4E-BP1, which are critical for protein synthesis and cell growth. This leads to a reduction in cell proliferation and can induce a G1 cell cycle arrest.[1][8]

Figure 1: Simplified mTOR signaling pathway showing the inhibitory point of LY303511.

Cell Cycle Regulation

LY303511 induces cell cycle arrest at both the G1 and G2/M phases.[1][8] The G1 arrest is consistent with mTOR inhibition, while the G2/M arrest is attributed to its mTOR-independent activity, likely through the inhibition of CK2.[1] This dual-phase inhibition distinguishes its action from rapamycin, which primarily causes G1 arrest.[1]

Apoptosis and Drug Sensitization

LY303511 can induce apoptosis in cancer cells and, significantly, sensitizes them to other apoptosis-inducing agents like TRAIL (TNF-related apoptosis-inducing ligand) and vincristine.[2][4][7] This sensitization is mediated by the intracellular production of hydrogen peroxide, which creates a permissive environment for the execution of apoptosis.[4][5]

Figure 2: LY303511-induced ROS production sensitizes cancer cells to apoptosis.

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activity of LY303511 hydrochloride.

| Target/Process | Metric | Value | Cell Line/System | Reference |

| Voltage-gated K+ channels | IC50 | 64.6 ± 9.1 μM | MIN6 insulinoma cells | [3][6][7] |

| mTOR Inhibition | IC50 | Not Reported | In vitro/Cell-based | [1][3] |

| Casein Kinase 2 Inhibition | IC50 | Not Reported | In vitro | [1][3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Kinase Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of LY303511 against mTOR or CK2.

Materials:

-

Recombinant active mTOR or CK2 enzyme

-

Specific peptide or protein substrate (e.g., GST-S6K1 for mTORC1, specific peptide for CK2)

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)

-

[γ-³²P]ATP

-

LY303511 hydrochloride dissolved in a suitable solvent (e.g., DMSO)

-

P81 phosphocellulose paper

-

Phosphoric acid wash solution

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of LY303511 in the kinase assay buffer.

-

In a microcentrifuge tube, combine the kinase assay buffer, the recombinant enzyme, and the specific substrate.

-

Add the desired concentration of LY303511 or vehicle control (DMSO) to the reaction tubes.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Dry the papers and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

Cell Proliferation Assay (MTS Assay)

Materials:

-

Cancer cell line of interest (e.g., A549, PC-3)

-

Complete culture medium

-

96-well cell culture plates

-

LY303511 hydrochloride

-

MTS reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of LY303511 in complete culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of LY303511 or vehicle control.

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Materials:

-

Cells treated with LY303511 and/or other agents

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

Annexin V binding buffer

-

Flow cytometer

Procedure:

-

Treat cells with LY303511, a co-treatment agent, or vehicle control for the desired time.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

In Vivo Tumor Xenograft Study

The following protocol is based on the study by Kristof et al. (2005) using human prostate adenocarcinoma cells.[1][8]

Figure 3: General workflow for an in vivo xenograft study with LY303511.

Materials:

-

Human prostate adenocarcinoma (PC-3) cells

-

Matrigel

-

Athymic nude mice

-

LY303511 hydrochloride

-

Vehicle control solution

-

Calipers for tumor measurement

Procedure:

-

Culture PC-3 cells under standard conditions.

-

Harvest the cells and resuspend them in a solution of 20% Matrigel in an appropriate buffer.

-

Subcutaneously inject 1 x 10⁶ PC-3 cells into the flank of each nude mouse.

-

Allow the tumors to grow to a volume of approximately 150 mm³. Tumor volume can be calculated using the formula: (length x width²)/2.

-

Once tumors reach the desired size, randomize the mice into treatment and control groups.

-

Administer LY303511 (e.g., 10 mg/kg/day) or vehicle control via intraperitoneal injection.

-

Measure tumor volumes at regular intervals (e.g., every 2-3 days) for the duration of the study (e.g., 21 days).

-

Monitor the mice for any signs of toxicity, such as weight loss or changes in behavior.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis if desired.

Conclusion and Therapeutic Potential

LY303511 hydrochloride is a multifaceted compound with significant anti-proliferative and pro-apoptotic properties in various cancer models. Its unique mechanism of action, which combines mTOR inhibition, CK2 inhibition, and induction of oxidative stress, all independent of PI3K, makes it a valuable tool for cancer research.[1] Furthermore, its ability to sensitize cancer cells to other therapies and its demonstrated in vivo efficacy suggest that LY303511 or its derivatives hold therapeutic potential, particularly in the context of cancers that are resistant to conventional therapies.[1][8] Further research is warranted to fully elucidate its therapeutic window and potential clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. LY303511 (2-piperazinyl-8-phenyl-4H-1-benzopyran-4-one) acts via phosphatidylinositol 3-kinase-independent pathways to inhibit cell proliferation via mammalian target of rapamycin (mTOR)- and non-mTOR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An in vitro assay for the kinase activity of mTOR complex 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mTORC1 phosphorylation sites encode their sensitivity to starvation and rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

The In-Depth Technical Guide to Utilizing LY303511 Hydrochloride as a Negative Control for LY294002

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of LY303511 hydrochloride and its critical role as a negative control for the widely used phosphoinositide 3-kinase (PI3K) inhibitor, LY294002. Understanding the distinct molecular activities of these compounds is paramount for the accurate interpretation of experimental data and the advancement of research in cell signaling and drug discovery. This document outlines their mechanisms of action, presents comparative quantitative data, details key experimental protocols, and provides visual representations of relevant signaling pathways and workflows.

Introduction: The Importance of a Valid Negative Control

LY294002 is a potent and reversible inhibitor of all Class I PI3K isoforms, making it a valuable tool for investigating the PI3K/Akt/mTOR signaling pathway, which is crucial in cellular processes such as growth, proliferation, survival, and metabolism.[1][2][3] However, like many small molecule inhibitors, LY294002 is not entirely specific and can exhibit off-target effects, notably inhibiting other kinases like casein kinase 2 (CK2) and DNA-dependent protein kinase (DNA-PK).[1][2][4]

To distinguish the cellular effects mediated by PI3K inhibition from these off-target activities, a reliable negative control is essential. LY303511 hydrochloride is a close structural analog of LY294002 that is inactive against PI3K.[5] This inactivity makes it an ideal negative control, allowing researchers to attribute observed biological effects specifically to the inhibition of the PI3K pathway when comparing the activity of LY294002 and LY303511. Recent studies have also indicated that both LY294002 and LY303511 can have effects on cellular processes independent of PI3K, such as the induction of intracellular hydrogen peroxide and modulation of ion channels, further highlighting the importance of using this negative control to dissect these PI3K-independent effects.[5][6]

Data Presentation: Quantitative Comparison of Inhibitor Activity

The following tables summarize the inhibitory concentrations (IC50) of LY294002 and LY303511 against various PI3K isoforms and other kinases, providing a clear quantitative comparison of their activities.

Table 1: Inhibitory Activity (IC50) against Class I PI3K Isoforms

| Compound | PI3Kα | PI3Kβ | PI3Kδ | PI3Kγ |

| LY294002 | 0.5 µM | 0.97 µM | 0.57 µM | - |

| LY303511 | >50 µM | >50 µM | >50 µM | >50 µM |

Data compiled from multiple sources.[1][2][3][7]

Table 2: Inhibitory Activity (IC50) against Off-Target Kinases

| Compound | CK2 | DNA-PK | mTOR |

| LY294002 | 98 nM | 1.4 µM | 2.5 µM |

| LY303511 | Not widely reported | Not widely reported | Not widely reported |

Data compiled from multiple sources.[1][2][3]

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Caption: PI3K/Akt Signaling Pathway and Points of Intervention.

Caption: General Experimental Workflow for Comparing LY294002 and LY303511.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of LY294002 and LY303511.

In Vitro PI3K Activity Assay (Radiometric)

This assay directly measures the enzymatic activity of PI3K and its inhibition by the test compounds.

Materials:

-

Purified, recombinant PI3K enzymes (Class IA and IB)

-

ATP (Adenosine Triphosphate), [γ-³²P]ATP

-

Phosphatidylinositol (PI) as substrate

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EGTA)

-

LY294002 and LY303511 stock solutions (in DMSO)

-

PBS (Phosphate Buffered Saline)

-

Scintillation counter and vials

Procedure:

-

Prepare serial dilutions of LY294002 and LY303511 in the kinase reaction buffer.

-

In a reaction tube, combine the purified PI3K enzyme, PI substrate, and the diluted inhibitor or vehicle control (DMSO).

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP (final concentration typically 1 µM).

-

Incubate the reaction mixture for 1 hour at room temperature (approximately 24°C).

-

Terminate the reaction by adding an excess of PBS.

-

Spot the reaction mixture onto a TLC plate and separate the phosphorylated product (PIP) from the unreacted ATP.

-

Quantify the amount of ³²P-labeled PIP using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 values by fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the impact of the compounds on cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

-

Cells of interest (e.g., cancer cell line with an active PI3K pathway)

-

Complete cell culture medium

-

96-well cell culture plates

-

LY294002 and LY303511 stock solutions (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of LY294002 and LY303511 in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the diluted compounds or vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control and plot the dose-response curves to determine the IC50 values for cell growth inhibition.

Western Blot Analysis of Akt Phosphorylation

This technique is used to determine the phosphorylation status of Akt, a key downstream effector of PI3K, to confirm the on-target effect of LY294002.

Materials:

-

Cells of interest

-

6-well cell culture plates

-

LY294002 and LY303511 stock solutions (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and blotting apparatus (e.g., PVDF membrane)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, and anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with LY294002, LY303511, or vehicle control at the desired concentrations and for the appropriate time (e.g., 1-2 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total Akt and β-actin to ensure equal protein loading.

-

Quantify the band intensities to determine the relative levels of Akt phosphorylation in each treatment group.

Conclusion

LY303511 hydrochloride serves as an indispensable negative control for studies involving the PI3K inhibitor LY294002. Its structural similarity and lack of inhibitory activity against PI3K allow for the clear delineation of PI3K-dependent and -independent cellular effects. By employing the rigorous experimental protocols and data analysis strategies outlined in this guide, researchers can enhance the validity and impact of their findings in the complex field of cell signaling and drug development. The careful use of LY303511 will undoubtedly contribute to a more precise understanding of the multifaceted roles of the PI3K pathway in health and disease.

References

- 1. selleckchem.com [selleckchem.com]

- 2. targetmol.com [targetmol.com]

- 3. benchchem.com [benchchem.com]

- 4. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LY294002 and LY303511 sensitize tumor cells to drug-induced apoptosis via intracellular hydrogen peroxide production independent of the phosphoinositide 3-kinase-Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. assets.fishersci.com [assets.fishersci.com]

Methodological & Application

Application Notes and Protocols for LY303511 Hydrochloride In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY303511 hydrochloride is a potent inhibitor of the mammalian target of rapamycin (mTOR) and has been shown to exert its effects through both mTOR-dependent and independent pathways.[1][2] Unlike its structural analog LY294002, LY303511 inhibits mTOR without significantly affecting phosphatidylinositol 3-kinase (PI3K) activity, making it a valuable tool for dissecting these signaling pathways.[1][2] Furthermore, LY303511 has been demonstrated to inhibit casein kinase 2 (CK2) and induce the production of intracellular reactive oxygen species (ROS), leading to apoptosis in various cancer cell lines.[1][3][4]

These application notes provide detailed protocols for a range of in vitro assays to characterize the activity of LY303511 hydrochloride. The methodologies cover the assessment of its impact on key signaling pathways, cell proliferation, and apoptosis.

Data Presentation

The following tables summarize quantitative data for LY303511 hydrochloride in various in vitro assays.